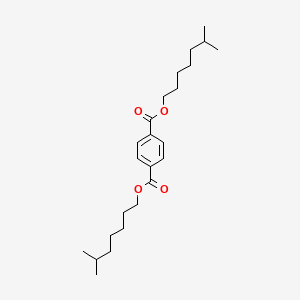
Bis(6-methylheptyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctyl terephthalate is an organic compound commonly used as a plasticizer. It is the diester of terephthalic acid and isooctyl alcohol. This compound is known for its excellent plasticizing properties, making it a popular choice in the production of flexible polyvinyl chloride (PVC) products. Diisooctyl terephthalate is often preferred over other phthalates due to its lower toxicity and better environmental profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisooctyl terephthalate can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification: This method involves the reaction of terephthalic acid with isooctyl alcohol in the presence of a catalyst.
Transesterification: This method involves the reaction of dimethyl terephthalate with isooctyl alcohol. The reaction is catalyzed by an acid or base and occurs at elevated temperatures.
Industrial Production Methods: Industrial production of diisooctyl terephthalate typically employs the direct esterification method due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester .
Análisis De Reacciones Químicas
Types of Reactions: Diisooctyl terephthalate primarily undergoes esterification and transesterification reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: Terephthalic acid and isooctyl alcohol in the presence of a catalyst such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures.
Transesterification: Dimethyl terephthalate and isooctyl alcohol with an acid or base catalyst at elevated temperatures.
Major Products Formed: The primary product of these reactions is diisooctyl terephthalate. Byproducts may include water (from esterification) or methanol (from transesterification) .
Aplicaciones Científicas De Investigación
Diisooctyl terephthalate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Diisooctyl terephthalate exerts its plasticizing effects by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This mechanism involves the interaction of the ester groups with the polymer chains, weakening the interactions between them and allowing for greater movement and flexibility .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar properties but higher toxicity.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and lower toxicity.
Uniqueness: Diisooctyl terephthalate is unique in its combination of excellent plasticizing properties, lower toxicity, and better environmental profile compared to traditional phthalate plasticizers. Its ability to provide flexibility and durability to PVC products while minimizing health and environmental risks makes it a preferred choice in many applications .
Propiedades
Número CAS |
27937-24-2 |
|---|---|
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
bis(6-methylheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-19(2)11-7-5-9-17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-10-6-8-12-20(3)4/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clave InChI |
KFROBPVFLIZCHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















